3'-Methoxy-3-(3-methylphenyl)propiophenone
Overview
Description
3’-Methoxy-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C17H18O2 and a molecular weight of 254.32 .
Synthesis Analysis
The synthesis of a similar compound, 3’-methoxypropiophenone, involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .Molecular Structure Analysis
The molecular structure of 3’-Methoxy-3-(3-methylphenyl)propiophenone consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact mass is 254.13100 .Physical And Chemical Properties Analysis
This compound has a density of 1.066g/cm3 and a boiling point of 400ºC at 760 mmHg . The flash point is 174.2ºC .Scientific Research Applications
Polymer Solar Cells and Materials Science
One key application of methoxylated propiophenones, which include compounds similar to 3'-Methoxy-3-(3-methylphenyl)propiophenone, is in the field of polymer solar cells and materials science. Methoxylated propiophenones can serve as intermediates in the synthesis of various materials with potential applications in photovoltaics. For example, research on poly(3-hexylthiophene) (P3HT) for polymer photovoltaic devices demonstrates the importance of methoxylated propiophenones in enhancing the performance of solar cells through improved material properties, such as stability and absorption in specific regions of the light spectrum (Li, Shrotriya, Yao, & Yang, 2005). Additionally, microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones showcases their relevance in creating materials with specific desirable properties, indicating a broad application in materials science and engineering (Joshi, Sharma, & Sinha, 2005).
Synthetic Chemistry and Drug Development
Methoxylated propiophenones are also significant in synthetic chemistry, particularly in the semisynthesis of natural compounds and the development of new chemical entities with potential applications in drug development. The rapid and practical semisynthesis of methoxylated propiophenones from phenylpropenes, facilitated by catalytic methods, illustrates the versatility of these compounds in synthetic pathways. This process enables the efficient production of phenylpropanes, followed by their oxidation to yield methoxylated propiophenones, highlighting their utility in the synthesis of complex molecules (Joshi, Sharma, & Sinha, 2005).
Marine Natural Products and Antioxidant Activity
Exploration into marine natural products has revealed the presence of methoxylated propiophenones, which exhibit significant biological activities, including antioxidant properties. Studies on compounds isolated from marine fungi and algae have identified methoxylated propiophenones with strong antioxidant activity. This research underscores the potential of these compounds in the development of natural antioxidant agents and their application in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBSZXTEDBACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644059 | |
Record name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxy-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-39-1 | |
Record name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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